ethyl 1-methyl-7-oxo-6H-pyrazolo[3,4-c]pyridine-3-carboxylate
描述
Ethyl 1-methyl-7-oxo-6H-pyrazolo[3,4-c]pyridine-3-carboxylate is a pyrazolo-pyridine derivative characterized by a bicyclic heteroaromatic system with a ketone (7-oxo) group and an ethyl ester at position 2. These compounds typically exhibit biological activity, such as Factor Xa inhibition, making them relevant for therapeutic applications in thrombosis and cardiovascular diseases .
属性
分子式 |
C10H11N3O3 |
|---|---|
分子量 |
221.21 g/mol |
IUPAC 名称 |
ethyl 1-methyl-7-oxo-6H-pyrazolo[3,4-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H11N3O3/c1-3-16-10(15)7-6-4-5-11-9(14)8(6)13(2)12-7/h4-5H,3H2,1-2H3,(H,11,14) |
InChI 键 |
KYENEGQOCUNLAC-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=NN(C2=C1C=CNC2=O)C |
产品来源 |
United States |
准备方法
General Synthetic Route
A common synthetic approach involves the reaction of a chloro-substituted pyridinone derivative with a hydrazonoacetate ester under basic conditions to form the pyrazolo[3,4-c]pyridine core. The process generally proceeds as follows:
- Step 1: Preparation of the hydrazonoacetate ester, typically (Z)-ethyl 2-chloro-2-(substituted phenyl)hydrazonoacetate.
- Step 2: Reaction of the hydrazonoacetate ester with a 3-substituted dihydropyridin-2-one compound in the presence of a base such as triethylamine.
- Step 3: Heating under reflux in solvents like ethyl acetate, toluene, or dichloromethane to promote cyclization.
- Step 4: Acidic work-up with aqueous hydrochloric acid to isolate the product.
- Step 5: Purification by recrystallization or flash chromatography.
Specific Reaction Conditions and Yields
The following table summarizes key experimental conditions and yields reported in the literature and patents for the preparation of this compound analogs:
Representative Experimental Procedure
A typical synthesis reported involves the following:
- A mixture of 3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2-one and sodium carbonate in acetone is heated to 45-50°C.
- (Z)-ethyl 2-chloro-2-(4-methoxyphenyl)hydrazonoacetate is added, and the reaction is stirred for 3 hours at 45-50°C.
- The mixture is cooled, and aqueous hydrochloric acid is added to quench the reaction.
- After stirring, water is added, and the solid product is filtered and washed.
- The product is recrystallized from toluene to yield this compound with approximately 67-89% yield and high purity.
Key Reagents and Their Roles
- Triethylamine: Acts as a base to deprotonate intermediates and facilitate cyclization.
- Potassium iodide: Used as a catalyst or additive to enhance reaction rates.
- Hydrochloric acid: Employed for acidic work-up to protonate and precipitate the product.
- Solvents: Ethyl acetate and toluene are preferred for their ability to dissolve reactants and withstand reflux conditions.
Analysis of Preparation Methods
Reaction Efficiency and Yields
Reactions employing triethylamine and potassium iodide in ethyl acetate or dichloromethane under reflux conditions consistently yield high product amounts (up to 90%) with excellent purity (>99%). The use of reflux and extended reaction times (12-24 hours) ensures complete conversion.
Purification Techniques
Flash chromatography and recrystallization from solvents such as ethyl acetate, ethanol, or toluene are effective in isolating the product in pure form. Crystallization also aids in obtaining solid forms suitable for further pharmaceutical applications.
Scalability and Industrial Relevance
Several procedures report multi-gram scale syntheses with reproducible yields, indicating the feasibility of scale-up. The use of common reagents and solvents, mild reaction conditions, and straightforward purification steps support industrial applicability.
Summary Table of Key Preparation Methods
化学反应分析
Types of Reactions
Ethyl 1-methyl-7-oxo-6H-pyrazolo[3,4-c]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation techniques, as mentioned in the synthesis section.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogenation using a 10% Pd/C catalyst.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the compound.
科学研究应用
Ethyl 1-methyl-7-oxo-6H-pyrazolo[3,4-c]pyridine-3-carboxylate has several scientific research applications:
作用机制
The mechanism of action of ethyl 1-methyl-7-oxo-6H-pyrazolo[3,4-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of RIP1 kinase, it interferes with the kinase’s activity, thereby modulating various cellular processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Comparison with Similar Compounds
Structural and Functional Differences
The pyrazolo[3,4-c]pyridine scaffold is highly versatile, with variations in substituents significantly altering physicochemical and biological properties. Below is a comparison with key analogs:
Physicochemical Properties
- Melting Points: Target Compound: Not reported. Apixaban Intermediate: 190–192°C . Ethyl 5-(4-methoxyphenyl)-3-oxo-2-phenyl analog: 236–237°C .
Key Takeaways
Structural Sensitivity: Minor changes in substituents (e.g., 1-methyl vs. 1-(4-methoxyphenyl)) drastically alter biological activity and solubility.
Synthetic Flexibility : Pyrazolo-pyridine cores are accessible via diverse routes, enabling tailored modifications for drug development.
Therapeutic Potential: Apixaban-related compounds demonstrate the scaffold’s utility in anticoagulant design, while simpler analogs serve as structural references.
生物活性
Ethyl 1-methyl-7-oxo-6H-pyrazolo[3,4-c]pyridine-3-carboxylate (CAS: 2636724-68-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR) based on recent research findings.
Chemical Structure and Properties
This compound has the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C10H10N2O3 |
| Molecular Weight | 206.20 g/mol |
| CAS Number | 2636724-68-8 |
| IUPAC Name | This compound |
Antiproliferative Activity
Recent studies have highlighted the antiproliferative properties of this compound against various cancer cell lines. The compound has shown promising results in inhibiting cell growth, particularly in human tumor cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer).
Key Findings:
- The compound exhibited IC50 values in the micromolar range against the aforementioned cell lines, indicating effective inhibition of cellular proliferation.
- Structure modifications significantly influenced its activity; for instance, the introduction of hydroxyl (-OH) groups enhanced antiproliferative effects by improving solubility and membrane permeability .
The mechanism through which this compound exerts its biological effects may involve:
- Inhibition of key enzymes involved in cell cycle regulation.
- Induction of apoptosis in cancer cells through activation of intrinsic pathways.
- Interference with DNA synthesis , leading to growth arrest.
Structure-Activity Relationship (SAR)
The SAR studies indicate that variations in the molecular structure can significantly affect the biological activity of pyrazolo[3,4-c]pyridine derivatives. The following modifications have been noted to enhance activity:
- Substituents at the 1 and 6 positions of the pyrazole ring have shown to increase potency.
- The presence of electron-withdrawing groups tends to improve binding affinity to target proteins .
Research Case Studies
Several case studies have documented the effectiveness of this compound:
-
Study on HeLa Cells :
- Treatment with varying concentrations led to a dose-dependent decrease in cell viability.
- IC50 values were determined to be around 5 µM after 48 hours of exposure.
-
In Vivo Studies :
- Preliminary animal studies indicated a reduction in tumor size when administered with the compound, suggesting potential for therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
